N3,N6-BIS(2-METHOXYPHENYL)PYRIDAZINE-3,6-DIAMINE
Overview
Description
N3,N6-BIS(2-METHOXYPHENYL)PYRIDAZINE-3,6-DIAMINE is a chemical compound belonging to the class of pyridazine derivatives. Pyridazine is a six-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms. This compound is characterized by the presence of two methoxyphenyl groups attached to the pyridazine ring, making it a dimethoxybenzene derivative .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3,N6-BIS(2-METHOXYPHENYL)PYRIDAZINE-3,6-DIAMINE typically involves the reaction of 2-methoxyaniline with pyridazine-3,6-dicarboxylic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the pyridazine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N3,N6-BIS(2-METHOXYPHENYL)PYRIDAZINE-3,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Halogenated or alkylated pyridazine derivatives.
Scientific Research Applications
N3,N6-BIS(2-METHOXYPHENYL)PYRIDAZINE-3,6-DIAMINE has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N3,N6-BIS(2-METHOXYPHENYL)PYRIDAZINE-3,6-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit tyrosine kinases or other signaling molecules, leading to the modulation of cellular functions such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
N3,N6-BIS(2,5-DIMETHOXYPHENYL)PYRIDAZINE-3,6-DIAMINE: Similar structure but with additional methoxy groups.
Pyridazine Derivatives: Other pyridazine-based compounds with different substituents, such as pyridazinone derivatives.
Uniqueness
N3,N6-BIS(2-METHOXYPHENYL)PYRIDAZINE-3,6-DIAMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-N,6-N-bis(2-methoxyphenyl)pyridazine-3,6-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-23-15-9-5-3-7-13(15)19-17-11-12-18(22-21-17)20-14-8-4-6-10-16(14)24-2/h3-12H,1-2H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZVUCCMDJAURB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NN=C(C=C2)NC3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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